molecular formula C12H19NO4 B14020382 2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid

2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No.: B14020382
M. Wt: 241.28 g/mol
InChI Key: XRNULLHOHNELOE-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-2-azabicyclo[410]heptane-6-carboxylic acid is a heterocyclic compound featuring a bicyclic structure

Preparation Methods

The synthesis of 2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of a precursor, such as 4-hydroxymethyl pyridine. This precursor undergoes a series of reactions, including cyclization and functional group transformations, to yield the desired compound . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-6-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-4-5-12(9(14)15)7-8(12)13/h8H,4-7H2,1-3H3,(H,14,15)

InChI Key

XRNULLHOHNELOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1C2)C(=O)O

Origin of Product

United States

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